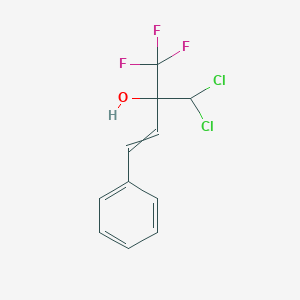
2-(Dichloromethyl)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dichloromethyl)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol is an organic compound that features a unique combination of dichloromethyl, trifluoromethyl, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-en-2-one with dichloromethane in the presence of a strong base such as sodium hydride. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
2-(Dichloromethyl)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-(Dichloromethyl)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-(Dichloromethyl)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.
類似化合物との比較
Similar Compounds
Dichloromethane: A simple organochlorine compound used as a solvent.
1,1,1-Trifluoro-2,2-dichloroethane: A compound with similar halogenation but different structural properties.
Phenylbut-3-en-2-ol: A compound with a similar backbone but lacking halogenation.
Uniqueness
2-(Dichloromethyl)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol is unique due to its combination of dichloromethyl, trifluoromethyl, and phenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
356073-60-4 |
|---|---|
分子式 |
C11H9Cl2F3O |
分子量 |
285.09 g/mol |
IUPAC名 |
2-(dichloromethyl)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol |
InChI |
InChI=1S/C11H9Cl2F3O/c12-9(13)10(17,11(14,15)16)7-6-8-4-2-1-3-5-8/h1-7,9,17H |
InChIキー |
ZQXQALLCELNLFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC(C(Cl)Cl)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


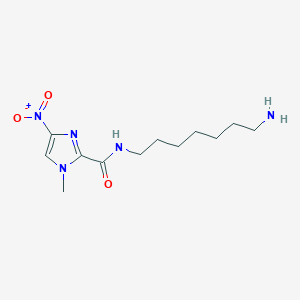

![1,1'-[2-(Cyclopenta-1,3-dien-1-yl)but-1-ene-1,1-diyl]bis(4-methoxybenzene)](/img/structure/B14236996.png)
![5,7-Dichloro-3-(furan-2-yl)[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B14237003.png)
![{6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol](/img/structure/B14237010.png)
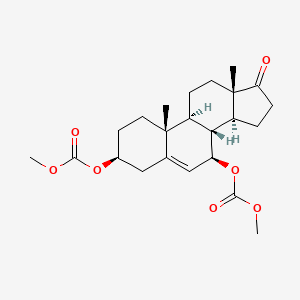
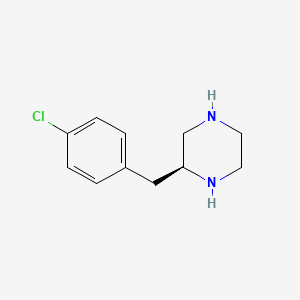
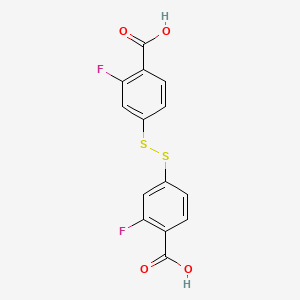
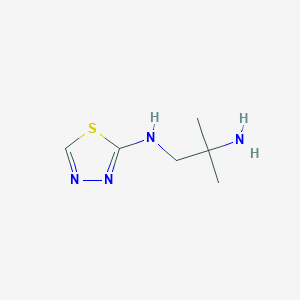
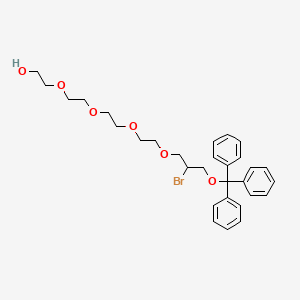
![Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester](/img/structure/B14237062.png)
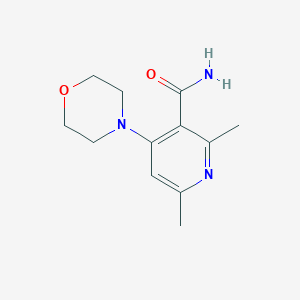

![5,9-Methanoimidazo[4,5-h][3]benzazepine](/img/structure/B14237075.png)
